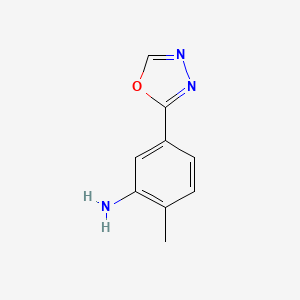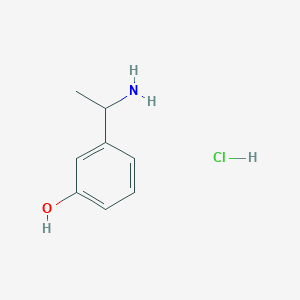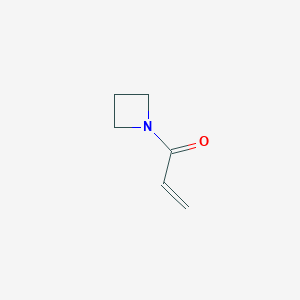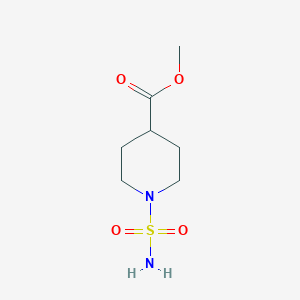
2-(4-amino-5-methyl-1H-pyrazol-1-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Amino-5-methyl-1H-pyrazol-1-yl)propanoic Acid, also known as AMPA, is an amino acid derivative that is commonly used in the synthesis of various organic compounds. It has a wide range of applications in the fields of biochemistry, pharmacology, and medicine. AMPA is a structural analog of glutamate, an important neurotransmitter in the central nervous system. It is also known to have a wide range of biological activities, including anticonvulsant, anti-inflammatory, and anti-cancer properties.
Scientific Research Applications
2-(4-amino-5-methyl-1H-pyrazol-1-yl)propanoic acid has been widely studied for its potential therapeutic applications. It has been found to be effective in the treatment of epilepsy, depression, anxiety, and other neurological disorders. In addition, it has been studied for its potential anti-cancer properties. In particular, this compound has been shown to inhibit the growth of certain types of cancer cells, such as breast and colon cancer cells. Furthermore, it has been found to possess anti-inflammatory, antioxidant, and neuroprotective properties.
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole-containing compounds, have been found to interact with a broad range of targets, including various enzymes and receptors .
Mode of Action
For instance, some pyrazole derivatives have been found to inhibit enzymes or modulate receptor activity, leading to changes in cellular processes .
Biochemical Pathways
For example, some imidazole derivatives have been found to affect pathways related to inflammation, tumor growth, diabetes, and various microbial infections .
Result of Action
Based on the known effects of similar compounds, it’s possible that this compound could have a range of effects, such as anti-inflammatory, antitumor, antidiabetic, and antimicrobial activities .
Advantages and Limitations for Lab Experiments
The use of 2-(4-amino-5-methyl-1H-pyrazol-1-yl)propanoic acid in laboratory experiments has several advantages. First, it is a relatively inexpensive compound, making it cost-effective for use in research. Second, it is relatively easy to synthesize, allowing for quick and efficient production of the compound. Finally, it has a wide range of biological activities, making it a useful tool for studying a variety of biological processes. However, there are also some limitations to its use. For example, it is not water-soluble, making it difficult to use in aqueous solutions. In addition, it is not as stable as other compounds, making it difficult to store for long periods of time.
Future Directions
The potential therapeutic applications of 2-(4-amino-5-methyl-1H-pyrazol-1-yl)propanoic acid are still being explored. In particular, further research is needed to better understand its mechanism of action and its effects on various diseases and disorders. Additionally, further research is needed to explore the potential anti-cancer properties of this compound and to develop more effective methods for synthesizing the compound. Finally, more research is needed to develop more efficient methods for delivering this compound to the brain, as well as more efficient ways of targeting the compound to specific areas of the brain.
Synthesis Methods
2-(4-amino-5-methyl-1H-pyrazol-1-yl)propanoic acid can be synthesized by several different methods. One of the most common methods involves the reaction of 4-amino-5-methyl-1H-pyrazole-1-carboxylic acid with glycine in the presence of an acid catalyst. This reaction produces a compound known as this compound. The reaction is typically carried out at room temperature and can be completed in a few hours.
properties
IUPAC Name |
2-(4-amino-5-methylpyrazol-1-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-4-6(8)3-9-10(4)5(2)7(11)12/h3,5H,8H2,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXQXKLZMIYCHNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C(C)C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![3-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B6143941.png)
![3-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B6143949.png)

![4-chloro-N-[(4-fluorophenyl)methyl]-N-{[4-(hydrazinecarbonyl)phenyl]methyl}benzene-1-sulfonamide](/img/structure/B6143975.png)

